Predicted pKa Shift Driven by 7-Chloro Substitution Relative to Non-Halogenated 4,5-Dihydro Analogs
The predicted acid dissociation constant (pKa) of 7-chloro-2-methyl-4,5-dihydro-naphtho[1,2-d]oxazole is 1.96±0.20 . In contrast, the non-chlorinated direct analog 2-methyl-4,5-dihydro-naphtho[1,2-d]oxazole (CAS 1829-78-3, C12H11NO) lacks the electron-withdrawing chlorine and is not reported to possess an acidic pKa in this range. The 7-chloro substituent introduces significant acidity to the oxazole ring system, which can influence protonation state at physiological pH, hydrogen-bonding capacity, and solubility characteristics. This represents a critical differentiation point for applications where ionization-dependent target engagement or chromatographic behavior matters.
| Evidence Dimension | Predicted pKa (acid dissociation constant) |
|---|---|
| Target Compound Data | 1.96 ± 0.20 (Predicted) |
| Comparator Or Baseline | 2-methyl-4,5-dihydro-naphtho[1,2-d]oxazole (CAS 1829-78-3) – pKa not reported in this acidic range |
| Quantified Difference | Introduction of acidic pKa ~1.96 absent in non-chlorinated analog |
| Conditions | Predicted values from ChemicalBook database (computational estimation) |
Why This Matters
The significantly lower pKa relative to non-halogenated analogs directly affects ionization state at physiological and formulation-relevant pH values, making this compound preferentially suitable for applications requiring acidic character or pH-dependent partitioning.
